4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
CAS No.: 143697-02-3
Cat. No.: VC16836978
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143697-02-3 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 2-ethyl-3-phenylmethoxy-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16) |
| Standard InChI Key | GUWNDHOREAOGFH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Design
Core Pyridinone Scaffold
The pyridinone ring system consists of a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 4-position. This structure confers both hydrogen-bonding capacity (via the carbonyl oxygen) and π-orbital interactions, making it a versatile pharmacophore . In 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-, the ethyl group at position 2 enhances lipophilicity, while the phenylmethoxy substituent at position 3 introduces steric bulk and potential for π-stacking interactions.
Substituent Effects on Reactivity
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2-Ethyl Group: The ethyl chain increases hydrophobicity, potentially improving membrane permeability. This aligns with observations in similar pyridinones, where alkyl substituents enhance bioavailability .
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3-Phenylmethoxy Group: The benzyl ether moiety may influence metabolic stability by protecting reactive sites from oxidation, as seen in prodrug designs .
Synthesis Pathways and Methodological Considerations
Challenges in Functionalization
Introducing the phenylmethoxy group at position 3 likely requires protective group strategies. For example, benzyl ethers are commonly employed to mask hydroxyl groups during synthesis, followed by catalytic hydrogenation for deprotection .
Physicochemical Properties
Key Molecular Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ | |
| Molecular Weight | 229.27 g/mol | |
| Lipophilicity (logP) | Estimated ~2.1 (calculated) | – |
| Solubility | Likely low in aqueous media |
The compound’s low solubility, inferred from structural analogs , may necessitate formulation strategies such as salt formation or nanoencapsulation for biomedical applications.
Biological Activities and Mechanistic Insights
Antimalarial Activity
4(1H)-Pyridinones disrupt the Plasmodium electron transport chain by inhibiting the bc₁ complex, a target validated by the antimalarial drug atovaquone . While direct evidence for 2-ethyl-3-(phenylmethoxy)- substitution is lacking, structural similarities suggest potential activity against drug-resistant malaria strains .
Comparative Analysis with Related Pyridinones
The 3-benzyloxy group in the target compound distinguishes it from hydroxylated analogs, potentially altering metabolism and target engagement.
Future Research Directions
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Synthetic Optimization: Develop scalable routes using microwave-assisted or flow chemistry techniques.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Target Identification: Employ computational docking studies to predict protein targets.
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